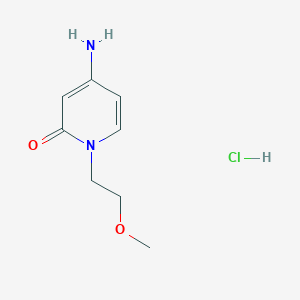

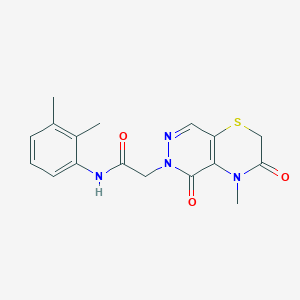

![molecular formula C15H22N2O2 B2921213 4-[2-(2,4-Dimethylphenoxy)ethyl]piperazine-1-carbaldehyde CAS No. 866155-41-1](/img/structure/B2921213.png)

4-[2-(2,4-Dimethylphenoxy)ethyl]piperazine-1-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-[2-(2,4-Dimethylphenoxy)ethyl]piperazine-1-carbaldehyde (4-DMPEPC) is an organic compound that has been widely studied for its potential applications in various scientific research areas. It is a colorless solid that has a molecular weight of 270.37 g/mol and a melting point of 164-165°C. 4-DMPEPC has been found to be a useful reagent for the synthesis of various compounds, including pharmaceuticals and other organic products. It is also known to have a variety of biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Anti-Proliferative Activities

4-[2-(2,4-Dimethylphenoxy)ethyl]piperazine-1-carbaldehyde derivatives have been studied for their antimicrobial and anti-proliferative activities. For instance, N-Mannich bases derived from 1-substituted piperazines showed broad-spectrum antibacterial activities against pathogenic Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. Additionally, these compounds exhibited anti-proliferative activity against various cancer cell lines, including prostate cancer, human colorectal cancer, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer, suggesting their potential as therapeutic agents in cancer treatment (Al-Wahaibi et al., 2021).

Biological Evaluation of Piperazine Derivatives

Another study focused on the synthesis and biological evaluation of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives. These compounds were characterized and screened for their in vitro antimicrobial activities. Some derivatives showed excellent antibacterial and antifungal activities, highlighting the potential of piperazine derivatives in developing new antimicrobial agents (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Multi-Target Therapeutic Approach to Neuroprotection

Dimethyl-carbamic acid 2,3-bis-dimethylcarbamoyloxy-6-(4-ethyl-piperazine-1-carbonyl)-phenyl ester (SP-04) represents a novel drug candidate designed to offer a multi-target therapeutic approach as a neuroprotective treatment for Alzheimer's disease. SP-04 inhibits acetylcholinesterase activity, induces dose-dependent increases in Ach levels, and displays antioxidant properties. Both SP-04 and its metabolite SP-04m offer neuroprotection against Ab42 toxicity and protect neuronal cells and rat brain mitochondria exposed to various toxins, suggesting their potential in Alzheimer's disease treatment (Lecanu et al., 2010).

Organic Crystal Engineering

Studies in organic crystal engineering have explored hydrogen-bond association in derivatives, including those related to 4-[2-(2,4-Dimethylphenoxy)ethyl]piperazine-1-carbaldehyde. Such research contributes to understanding the crystalline forms and associations in solutions, which is essential for pharmaceutical formulation and material science applications (Weatherhead-Kloster et al., 2005).

Wirkmechanismus

Mode of Action

It is known that compounds with similar structures, such as piperazine derivatives, can interact with their targets via various mechanisms, including nucleophilic substitution reactions .

Biochemical Pathways

Compounds with similar structures, such as pyrrolopyrazine derivatives, have been shown to affect a wide range of biological activities .

Action Environment

The action of 4-[2-(2,4-Dimethylphenoxy)ethyl]piperazine-1-carbaldehyde can be influenced by various environmental factors . These can include factors such as pH, temperature, and the presence of other molecules, which can affect the compound’s stability, efficacy, and mode of action.

Eigenschaften

IUPAC Name |

4-[2-(2,4-dimethylphenoxy)ethyl]piperazine-1-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-13-3-4-15(14(2)11-13)19-10-9-16-5-7-17(12-18)8-6-16/h3-4,11-12H,5-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNKVBOFYRDQILH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCCN2CCN(CC2)C=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-(2,4-Dimethylphenoxy)ethyl]piperazine-1-carbaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2921138.png)

![N-(4-cyanooxan-4-yl)-2-[(3-fluorophenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2921139.png)

![4-[2-[2-[(1-Methylcyclopentyl)amino]-1,3-thiazol-4-yl]acetyl]morpholine-3-carbonitrile](/img/structure/B2921141.png)

![{[4-(Difluoromethoxy)-3-methoxyphenyl]methyl}(methyl)(prop-2-yn-1-yl)amine](/img/structure/B2921144.png)

![2-((2-[(2-Furylmethyl)amino]-2-oxoethyl)thio)benzoic acid](/img/structure/B2921147.png)

![[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2921151.png)

![(Z)-1-(3-methylbenzyl)-3-((m-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2921153.png)